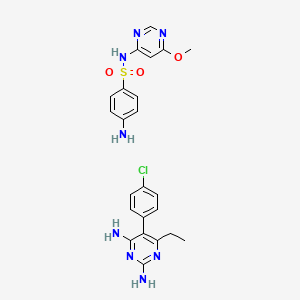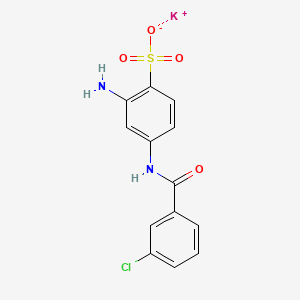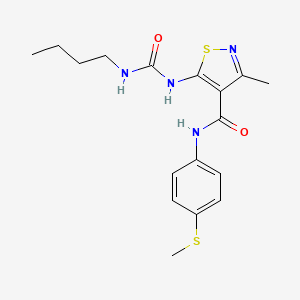
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolinium compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethoxy and ethenyl groups. The final step involves the quaternization of the nitrogen atom with an iodide source to form the isoquinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is scaled up from laboratory synthesis to industrial production by maintaining stringent quality control measures.
化学反応の分析
Types of Reactions
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinolinium derivatives, while substitution reactions can introduce new functional groups to the molecule.
科学的研究の応用
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinolinium derivatives with different substituents on the isoquinoline core. Examples include:
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenylphenyl)-, iodide
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(4,5-dimethoxyphenyl)-, iodide
Uniqueness
The uniqueness of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- lies in its specific structural features, such as the presence of both dimethoxy and ethenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
119952-73-7 |
|---|---|
分子式 |
C23H30INO4 |
分子量 |
511.4 g/mol |
IUPAC名 |
3-(2-ethenyl-4,5-dimethoxyphenyl)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C23H30NO4.HI/c1-8-15-10-20(25-4)23(28-7)13-18(15)19-9-16-11-21(26-5)22(27-6)12-17(16)14-24(19,2)3;/h8,10-13,19H,1,9,14H2,2-7H3;1H/q+1;/p-1 |
InChIキー |
SYPBSYDBHPSDMA-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CC2=CC(=C(C=C2CC1C3=CC(=C(C=C3C=C)OC)OC)OC)OC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)













